molecular formula C18H22FNO B8723494 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol

Cat. No.: B8723494
M. Wt: 287.4 g/mol
InChI Key: XQQMUFHFCIZKEI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol (CAS: Not explicitly provided; molecular formula: C₁₈H₂₂FNO, molecular weight: 287.38 g/mol) is a fluorinated phenolic derivative featuring a pyridine ring substituted with a heptyl chain at the 5-position and a fluorine atom at the 2-position of the phenol ring. This compound is characterized by its amphiphilic nature due to the hydrophobic heptyl chain and hydrophilic phenol-pyridine system. Its structural uniqueness lies in the combination of a long alkyl chain and fluorine substitution, which may influence properties such as solubility, acidity, and biological activity .

Properties

Molecular Formula

C18H22FNO

Molecular Weight

287.4 g/mol

IUPAC Name

2-fluoro-4-(5-heptylpyridin-2-yl)phenol

InChI

InChI=1S/C18H22FNO/c1-2-3-4-5-6-7-14-8-10-17(20-13-14)15-9-11-18(21)16(19)12-15/h8-13,21H,2-7H2,1H3

InChI Key

XQQMUFHFCIZKEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-heptylpyridin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or pyridines.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyridine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Phenol Derivatives

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (CAS: 1261997-87-8, C₁₂H₈F₂O₂, MW: 222.19 g/mol) This compound shares a difluorophenolic structure but lacks the pyridine moiety and alkyl chain. The absence of the heptyl group reduces lipophilicity, making it less suited for membrane interaction compared to the target compound. The dual fluorine substitution likely increases the phenol’s acidity (pKa reduction) due to electron-withdrawing effects .

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol (CAS: 396-86-1, C₁₂H₈F₂O₂) Similar to the above, this isomer has fluorine at the 3- and 4-positions, altering electronic distribution.

Pyridine-Containing Analogues

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6, C₁₂H₁₀FNO₂, MW: 235.21 g/mol) Replaces the heptyl chain with a methoxy group. The methoxy substituent is less lipophilic than heptyl, reducing membrane permeability. However, its electron-donating nature may decrease phenol acidity compared to fluorine .

2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS: 1122660-29-0, C₁₆H₁₁FO₂S, MW: 286.33 g/mol) Incorporates a thienyl group instead of pyridine. The sulfur atom introduces π-π stacking variations and may enhance redox activity. The shorter substituent (3-hydroxyphenyl vs. heptyl) reduces hydrophobicity .

Alkyl Chain Variations

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol (CAS: 1261972-22-8, C₁₄H₁₀F₄O₂, MW: 286.22 g/mol) Features a trifluoromethyl group, a strong electron-withdrawing substituent. This increases acidity significantly compared to the heptyl chain in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol 287.38 Heptyl (C₇H₁₅), F, pyridine High lipophilicity, moderate acidity
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol 222.19 Dual F, dihydroxyphenyl High acidity, low lipophilicity
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 235.21 Methoxy (OCH₃) Lower acidity, moderate solubility
2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol 286.22 CF₃, OCH₃ High thermal stability, strong acidity
  • Lipophilicity : The heptyl chain in the target compound enhances logP values compared to analogues with shorter chains or polar groups (e.g., methoxy or hydroxyl) .
  • Acidity: Fluorine’s electron-withdrawing effect lowers the phenol’s pKa. For example, 2-Fluoro-4-(1H-pyrrol-1-yl)phenol (related to ) has a pKa ~8.2, whereas methoxy-substituted analogues may exhibit pKa >9 .

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